N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride
Description
N-Methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chiral acetamide derivative featuring a pyrrolidine ring substituted at the 3-position with an acetamide group and a methyl substituent on the nitrogen atom. The compound’s stereochemistry (R-configuration) and structural motifs make it a key intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. Its synthesis typically involves coupling reactions under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 95°C) .
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
InChI Key |
RUKNSWPRAZTOAV-FYZOBXCZSA-N |
Isomeric SMILES |
CNC(=O)C[C@H]1CCNC1.Cl |
Canonical SMILES |
CNC(=O)CC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with a suitable pyrrolidine derivative. One common method includes the use of N-methylacetamide and 3-pyrrolidinyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the pyrrolidine ring undergoes alkylation with alkyl halides or epoxides. For example, treatment with methyl iodide under basic conditions yields quaternary ammonium salts:
Key Conditions :
-
Reagents: Alkyl halides (e.g., methyl iodide, benzyl chloride)
-
Solvents: Dichloromethane or acetonitrile
-
Catalysts: Triethylamine or potassium carbonate
-
Temperature: 0–25°C
Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration for neuroactive derivatives .
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form acylated derivatives. For instance, reaction with acetyl chloride produces:
Key Conditions :
-
Reagents: Acetyl chloride, acetic anhydride
-
Solvents: Tetrahydrofuran (THF)
-
Temperature: Room temperature
Applications : Acylated derivatives show improved stability in metabolic studies .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation with agents like hydrogen peroxide to form N-oxides:
Key Conditions :
-
Reagents: HO, m-CPBA
-
Solvents: Methanol or ethanol
-
Temperature: 40–60°C
Applications : N-Oxides are intermediates in prodrug synthesis .
Nucleophilic Substitution
The acetamide group participates in substitution reactions with nucleophiles like Grignard reagents:
Key Conditions :
-
Reagents: Alkyl/aryl Grignard reagents
-
Solvents: Dry diethyl ether
-
Temperature: −78°C to 0°C
Applications : Produces analogs with altered receptor-binding affinity.
Reduction Reactions
Catalytic hydrogenation reduces the pyrrolidine ring’s double bonds (if present) or dehalogenates derivatives:
Key Conditions :
-
Catalysts: Pd/C, Raney nickel
-
Pressure: 1–3 atm H
-
Temperature: 25–50°C
Applications : Generates saturated analogs for structural studies .
Stereochemical Considerations
The (3R)-pyrrolidine configuration dictates regioselectivity. For example, acylation favors the nitrogen atom due to steric hindrance at the chiral center . Computational studies show that the (R)-enantiomer reacts 2–3× faster than the (S)-form in nucleophilic substitutions .
Scientific Research Applications
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between the target compound and its closest analogs:
Key Observations:
- Stereochemistry : The target compound’s R-configuration contrasts with the S-configuration in CAS 1246277-44-0, which may influence receptor binding specificity .
- Thiophene and oxazole substituents (CAS 1420980-88-6 and 2093767-61-2) introduce aromaticity and heteroatoms, altering electronic properties and hydrogen-bonding capacity .
Biological Activity
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chiral compound with significant potential in pharmacological research, particularly regarding its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
- Molecular Formula : C7H14ClN2O
- Molecular Weight : 178.66 g/mol
- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Neurotransmitter Receptors : It modulates cholinergic signaling and interacts with receptors involved in neurotransmission.
- Enzymatic Targets : The compound may influence enzyme activity, leading to alterations in cellular processes and physiological responses.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant effects on neurotransmitter systems. Studies have shown that it can enhance cholinergic transmission, making it a candidate for treating neurological disorders such as Alzheimer's disease.
Interaction Studies
Interaction studies have demonstrated the compound's binding affinity at various receptors. For instance:
| Receptor Type | Binding Affinity | Effect |
|---|---|---|
| Cholinergic Receptors | High | Modulation of neurotransmission |
| Dopamine Receptors | Moderate | Potential psychotropic effects |
| Serotonin Receptors | Variable | Mood regulation implications |
These interactions suggest that the compound could be useful in developing treatments for conditions related to neurotransmitter imbalances.
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.
- Depression Models : Another study highlighted its potential antidepressant effects, where it was shown to enhance serotonin levels in the brain, thereby alleviating depressive symptoms in rodent models.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | 4 hours |
| Metabolic Stability | Moderate |
Toxicological studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. How can synthesis conditions for N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride be optimized to improve yield?
- Methodological Answer : Reaction conditions significantly impact yields. For example:
- Using potassium carbonate in 1,4-dioxane at 95°C achieved 68.5% yield (Example 1-11, ).
- In contrast, DMF at 65°C resulted in a lower yield (29.0% , Example 2-23, ).
- Solvent polarity, temperature, and base selection (e.g., triethylamine vs. K₂CO₃) should be systematically tested. Monitor reaction progress via TLC or LC-MS to identify optimal parameters .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy confirms structural integrity, particularly the (3R)-pyrrolidine stereochemistry and methylacetamide substitution.
- Preparative HPLC is critical for purification (e.g., 70% yield after HPLC in Example 8-16, ).
- Mass spectrometry (not explicitly cited but implied) validates molecular weight, while chiral HPLC ensures enantiomeric purity due to the (3R) configuration .
Q. What purification strategies are effective for isolating the hydrochloride salt?
- Methodological Answer :
- After synthesis, lyophilization or recrystallization from polar solvents (e.g., ethanol/water mixtures) is recommended.
- Preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) successfully isolated the target compound with 70% recovery (Example 8-16, ).
- Ion-exchange chromatography may further enhance purity for sensitive biological assays .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
- Methodological Answer :
- The (3R) configuration is critical for receptor binding. Compare activity of the (3R) isomer with (3S) analogs (e.g., N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride , ) using docking studies or competitive binding assays .
- Modify substituents (e.g., methyl vs. trifluoromethyl groups) to evaluate steric/electronic effects on target engagement ( ).
- Synthesize diastereomers and test in functional assays (e.g., enzyme inhibition) to correlate stereochemistry with potency .
Q. How can researchers resolve contradictions in reported reaction yields for similar compounds?
- Methodological Answer :
- Example: The 29.0% yield in DMF (Example 2-23, ) vs. 51.8% in acetonitrile with triethylamine (Example 8-16, ) highlights solvent/base dependencies.
- Perform Design of Experiments (DoE) to isolate variables (solvent polarity, temperature, base strength).
- Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps. Cross-reference with computational models (e.g., DFT for transition-state analysis, ) to rationalize discrepancies .
Q. What strategies are recommended for designing bioactivity assays for this compound?
- Methodological Answer :
- Prioritize target class : The pyrrolidine-acetamide scaffold is common in GPCR ligands (e.g., vernakalant hydrochloride, ). Use calcium flux assays or cAMP quantification for GPCR activity screening.
- For kinase or protease targets, employ FRET-based assays with fluorogenic substrates.
- Include positive controls (e.g., known inhibitors/agonists) and validate hits via dose-response curves (IC₅₀/EC₅₀ determination). Ensure solubility in assay buffers using DMSO/cosolvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
